molecular formula C16H20N4O2S B2610124 4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251633-45-0

4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2610124
CAS No.: 1251633-45-0
M. Wt: 332.42
InChI Key: QGHCUNYKVSAOPR-UHFFFAOYSA-N
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Description

4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine moiety, and an amide linkage, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridine group and the amide linkage. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with specific enzymes and receptors, making it a candidate for drug development and biochemical assays.

Medicine

In medicine, the compound is being investigated for its therapeutic properties

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance the properties of these materials, such as their thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropanamido)-N-propyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
  • 2-substituted (S)-3-mercapto-2-methylpropanamido acetic acid
  • (S)-5-(2-(9-fluoro-2-(4-(2-hydroxypropan-2-yl)phenyl)-5H-chromeno[2,3-b]pyridin-5-yl)-2-methylpropanamido)-N-(tetrahydro-2H-pyran-4-yl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

This compound stands out due to its unique combination of a thiazole ring, a pyridine moiety, and an amide linkage. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-propyl-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-4-8-18-16(22)14-13(19-15(21)10(2)3)12(20-23-14)11-7-5-6-9-17-11/h5-7,9-10H,4,8H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHCUNYKVSAOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=NS1)C2=CC=CC=N2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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